4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJVSACSUKZSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hemetsberger-Knittel Synthesis for Indole Core Formation
The Hemetsberger-Knittel method, widely used for constructing substituted indoles, has been adapted for synthesizing intermediates en route to 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid. As detailed in a recent patent, this approach involves:
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Condensation of o-nitrotoluene with diethyl oxalate in the presence of sodium ethoxide (NaOEt) to form an alkenyl azide intermediate.
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Thermal cyclization at elevated temperatures (180°C) to yield a 4-bromoindole-2-carboxylate derivative.
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Reductive dehalogenation using hydrazine hydrate (N₂H₄·H₂O) under alkaline conditions to remove the bromine substituent.
For the target compound, additional steps are required to introduce the benzyloxy, fluorine, and methyl groups. A modified protocol from employs ethyl 4-bromo-6-fluoro-7-methyl-1H-indole-2-carboxylate as a key intermediate, which undergoes nucleophilic aromatic substitution with benzyl alcohol in the presence of a copper(I) catalyst to install the benzyloxy group.
Fisher Indole Synthesis for Ring Formation
The Fisher indole synthesis offers an alternative route, particularly for introducing substituents at the 7-position of the indole ring. A study in Beilstein Journal of Organic Chemistry demonstrates the reaction of 4-fluoro-3-methylphenylhydrazine with ethyl pyruvate under acidic conditions (PPA, polyphosphoric acid) to form the indole core. Subsequent benzylation of the 4-hydroxy group using benzyl bromide (BnBr) and a base (K₂CO₃) yields the protected intermediate, which is hydrolyzed to the carboxylic acid using aqueous NaOH.
Reaction Optimization and Critical Parameters
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction efficiency:
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Copper(I) iodide (CuI) in DMF facilitates the benzyloxy group introduction via Ullmann-type coupling, achieving yields of 76–82% .
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Ferrous hydroxide (Fe(OH)₂) catalyzes the reduction of nitro intermediates to amines, a step critical for subsequent cyclization.
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Aqueous reaction media (e.g., H₂O with K₂CO₃ and n-Bu₄PBr) enhance sustainability while maintaining high yields (~85%) for trifluoromethylation steps.
Temperature and Time Dependence
-
Cyclization steps require precise temperature control:
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Benzylation reactions are typically conducted at 50–55°C to balance reaction rate and byproduct formation.
Purification and Characterization
Workup Procedures
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the benzyloxy or fluorine groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C) for hydrogenation, lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides for nucleophilic substitution, N-fluorobenzenesulfonimide (NFSI) for electrophilic fluorination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be modified easily to create analogs with enhanced properties. It is particularly useful in the development of pharmaceuticals and natural product derivatives.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial properties: Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer effects: Preliminary research suggests it may induce apoptosis in cancer cells through specific molecular pathways.
- Anti-inflammatory effects: It has been investigated for its ability to reduce inflammation in various biological models.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its interactions with biological targets such as enzymes and receptors are under investigation to understand its therapeutic potential better.
Industry
This compound finds applications in the development of new materials and chemical processes. Its unique properties can be leveraged in creating advanced materials with specific functionalities, such as sensors or catalysts.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Anticancer Mechanism | Induced apoptosis in breast cancer cell lines through caspase activation. |
| Study C | Anti-inflammatory Effects | Reduced cytokine production in lipopolysaccharide-stimulated macrophages. |
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Observations:
- Functional Group Impact : The carboxylic acid group at position 2 distinguishes it from carboxamide derivatives (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide), which exhibit altered pharmacokinetic profiles due to reduced ionization .
Biological Activity
4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps starting from commercially available precursors. Key synthetic routes include:
- Formation of the Indole Core : Achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Benzyloxy Group : Accomplished through nucleophilic substitution reactions with suitable benzyl halides.
- Fluorination : Utilizes electrophilic fluorination reagents like N-fluorobenzenesulfonimide (NFSI).
- Carboxylation : Introduces the carboxylic acid group via reactions involving Grignard reagents and carbon dioxide .
Anticancer Properties
Research indicates that derivatives of indole-2-carboxylic acids exhibit significant anticancer activity. For instance, a study demonstrated that certain indole derivatives could inhibit cancer cell growth by inducing apoptosis through mechanisms involving caspase activation . The compound this compound is hypothesized to act similarly due to its structural similarities with known active compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, modulating their signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to arrest cells in specific phases of the cell cycle, leading to reduced proliferation .
Study on Antiviral Activity
A recent study highlighted the potential of indole derivatives as inhibitors of HIV integrase. The structure of these compounds allows them to chelate with Mg²⁺ ions in the active site of integrase, effectively inhibiting viral replication . This mechanism could be relevant for understanding how this compound might function as an antiviral agent.
Structure-Activity Relationship (SAR)
Research on similar indole derivatives has established a structure-activity relationship that correlates specific substitutions on the indole ring with enhanced biological activity. For example, modifications at the 3-position of the indole ring have been linked to increased apoptotic activity in cancer cells . Understanding these relationships can guide future modifications to enhance the efficacy of this compound.
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid |
| CAS Number | 2866323-46-6 |
| Molecular Formula | C17H14FNO3 |
| Molecular Weight | 299.30 g/mol |
| Potential Activities | Anticancer, Antiviral, Anti-inflammatory |
Q & A
Q. Optimization Tips :
- Monitor reaction intermediates using HPLC or LC-MS to identify side products (e.g., over-alkylation or dehalogenation) .
- Employ microwave-assisted synthesis to reduce reaction times and improve yields for steps prone to decomposition .
How should researchers address the lack of reported physicochemical data (e.g., solubility, melting point) for this compound?
Level: Basic
Answer:
When literature data is unavailable:
Solubility : Perform incremental solubility tests in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. For polar solvents, consider sonication to enhance dissolution .
Melting Point : Use differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to avoid decomposition. Compare results with structurally similar indole derivatives (e.g., 6-fluoro-indole-2-carboxylic acid analogs, which typically melt between 200–260°C) .
Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Monitor degradation via TLC or NMR .
What computational approaches are effective for predicting the reactivity and stability of this compound in catalytic systems?
Level: Advanced
Answer:
Reactivity Prediction :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the fluorine atom at position 6 may direct electrophilic substitution to position 5 .
- Simulate reaction pathways for debenzylation or decarboxylation using software like Gaussian or COMSOL Multiphysics .
Stability Analysis :
- Apply molecular dynamics (MD) simulations to assess conformational stability under thermal stress. Parameters like torsional strain in the benzyloxy group can indicate susceptibility to hydrolysis .
Validation : Cross-reference computational results with experimental FT-IR and Raman spectroscopy to confirm predicted vibrational modes .
What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Level: Basic
Answer:
Purity Analysis :
- HPLC : Use a C18 column with a water/acetonitrile gradient and UV detection at 254 nm. Compare retention times with synthetic intermediates .
- Elemental Analysis (EA) : Verify C, H, N, and F content to confirm stoichiometry.
Structural Confirmation :
- NMR : ¹H and ¹³C NMR should resolve the benzyloxy group (δ 4.9–5.2 ppm for OCH₂Ph) and fluorine coupling patterns (e.g., ⁶J-F splitting in the indole ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
How can researchers identify and mitigate isomerization or degradation during storage and handling?
Level: Advanced
Answer:
Degradation Pathways :
- Benzyloxy Cleavage : Exposure to acidic conditions may hydrolyze the benzyloxy group to a hydroxyl derivative. Monitor via TLC (silica gel, ethyl acetate/hexane) .
- Decarboxylation : Thermal stress (>150°C) can lead to CO₂ loss. Use DSC to identify decomposition onset temperatures .
Mitigation Strategies :
- Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation .
- Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive intermediates .
What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Level: Advanced
Answer:
In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions. The carboxylic acid group at position 2 may coordinate with metal ions in active sites .
In Vitro Assays :
- Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to measure binding affinity with target proteins .
- Kinetic Studies : Perform stopped-flow spectroscopy to analyze reaction rates with enzymes like cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
